

Application Notes and Protocols for Studying Hydrogen Peroxide-Induced Cytotoxicity with Celastrol

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Compound of Interest

Compound Name: celaphanol A

Cat. No.: B026724

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Introduction

Hydrogen peroxide (H_2O_2) is a key reactive oxygen species (ROS) that, at elevated levels, induces oxidative stress, leading to cellular damage and cytotoxicity. This process is implicated in a variety of pathological conditions, including neurodegenerative diseases and age-related macular degeneration. Celastrol, a pentacyclic triterpenoid extracted from the root of *Tripterygium wilfordii*, has demonstrated potent antioxidant and anti-inflammatory properties. These characteristics make it a valuable compound for investigating the mechanisms of H_2O_2 -induced cell death and for exploring potential therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for utilizing celastrol to study and mitigate H_2O_2 -induced cytotoxicity in cell-based models. The focus is on the underlying signaling pathways, quantitative analysis of cellular responses, and step-by-step experimental procedures.

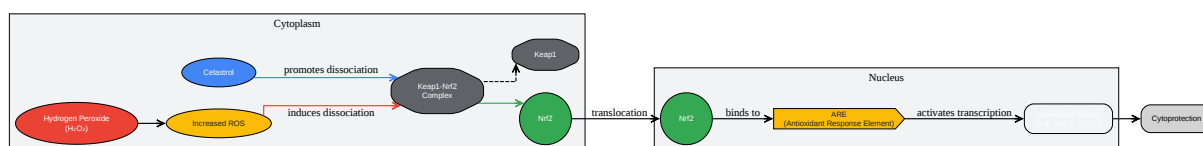
Key Signaling Pathways in Celastrol-Mediated Cytoprotection

Celastrol exerts its protective effects against hydrogen peroxide-induced cytotoxicity through the modulation of several key signaling pathways. The primary mechanisms involve the

activation of the Nrf2 and SIRT3 pathways, which are central to the cellular antioxidant defense system.

Nrf2 Signaling Pathway

Under conditions of oxidative stress, celastrol promotes the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. In its inactive state, Nrf2 is sequestered in the cytoplasm by Keap1. Celastrol can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their transcription. These genes include heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which are crucial for glutathione (GSH) synthesis.[1][2][3][4][5]



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